2-(1,3-Dioxoisoindolin-2-yl)-N-(4-methoxyphenyl)propanamide is a synthetic organic compound that belongs to the class of isoindoline derivatives. This compound features a complex structure characterized by a dioxoisoindoline core linked to a propanamide moiety with a methoxy-substituted phenyl group. Its unique chemical properties make it a subject of interest in medicinal chemistry, particularly for its potential biological activities.
This compound can be classified under the category of dioxoisoindoline derivatives, which are known for their diverse biological activities, including antioxidant and anticancer properties. The compound is synthesized from simpler precursors through various chemical reactions, often involving amide formation and functional group modifications.
The synthesis of 2-(1,3-Dioxoisoindolin-2-yl)-N-(4-methoxyphenyl)propanamide typically involves several steps:
The molecular formula for 2-(1,3-Dioxoisoindolin-2-yl)-N-(4-methoxyphenyl)propanamide is . The structure includes:
The compound's molecular weight is approximately 300.31 g/mol, and it exhibits specific spectral characteristics in NMR and mass spectrometry that confirm its structure.
The compound can undergo various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound to enhance its biological properties or to synthesize derivatives for further study.
The mechanism of action for 2-(1,3-Dioxoisoindolin-2-yl)-N-(4-methoxyphenyl)propanamide primarily relates to its antioxidant and anticancer activities:
Quantitative assays have shown that its antioxidant capacity is significantly higher than that of ascorbic acid, indicating strong potential for therapeutic applications .
The physical properties of 2-(1,3-Dioxoisoindolin-2-yl)-N-(4-methoxyphenyl)propanamide include:
Chemical properties include:
Analytical methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are utilized to characterize its structure and confirm purity.
2-(1,3-Dioxoisoindolin-2-yl)-N-(4-methoxyphenyl)propanamide has several scientific applications:
The assembly of the propanamide core in 2-(1,3-Dioxoisoindolin-2-yl)-N-(4-methoxyphenyl)propanamide (CAS 140244-42-4, C₁₈H₁₆N₂O₄) relies critically on optimized amide bond formation between the carboxylic acid of the 2-(1,3-dioxoisoindolin-2-yl)propanoic acid precursor and the aromatic amine of 4-methoxyaniline. Medicinal chemistry approaches favor carbodiimide-mediated coupling, where reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) activate the carboxylic acid moiety. This generates an O-acylisourea intermediate that undergoes nucleophilic attack by the aniline nitrogen [3]. To suppress racemization—particularly relevant when using α-chiral acids—phosphonium (e.g., benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or aminium (e.g., O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) reagents are employed. These facilitate high-yielding couplings (>85%) under mild conditions with equimolar reactant ratios, minimizing byproduct formation [3] [5].
Solvent selection profoundly impacts reaction efficiency. Polar aprotic solvents like N,N-dimethylformamide enhance reagent solubility but may necessitate additives such as 1-hydroxybenzotriazole to suppress N-acylurea formation. Dichloromethane remains suitable for acid chloride routes, where oxalyl chloride converts the carboxylic acid prior to aniline addition. This two-step approach achieves rapid amidation but requires stringent moisture control [3].
Table 1: Amide Coupling Reagent Efficacy for Propanamide Core Synthesis
| Reagent Class | Example | Yield Range | Racemization Risk | Optimal Solvent |
|---|---|---|---|---|
| Carbodiimide | Dicyclohexylcarbodiimide | 70-80% | Moderate | N,N-Dimethylformamide |
| Aminium salts | HATU | 85-95% | Low | Dimethylformamide |
| Phosphonium salts | PyBOP | 80-90% | Low | Acetonitrile |
| Acid chlorides | Oxalyl chloride | 75-85% | High | Dichloromethane |
The isoindoline-1,3-dione (phthalimide) moiety serves as a privileged hydrophobic pharmacophore that enhances membrane permeability and modulates target engagement. Its introduction occurs either early via N-alkylation of pre-formed phthalimide or late-stage through cyclative condensation. In the target molecule, the phthalimide is linked to the propanamide core through a methylene spacer, constructed by alkylating potassium phthalimide with 2-bromopropanoic acid derivatives. Subsequent hydrolysis yields the 2-(1,3-dioxoisoindolin-2-yl)propanoic acid building block [1] [5].
This subunit’s bioactivity relevance is evidenced by structural analogs exhibiting potent anticancer effects. For instance, N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide demonstrates ≈1.4-fold higher antioxidant activity than ascorbic acid in DPPH radical scavenging assays, attributed to the phthalimide’s capacity to stabilize radical intermediates [5] . Additionally, phthalimide-containing derivatives like orantinib (inhibitor of vascular endothelial growth factor receptors) and RG-108 (DNA methyltransferase inhibitor) validate this motif’s therapeutic utility in oncology. The 4-methoxyphenyl group further augments activity by influencing electron density and fostering π-stacking interactions with biological targets [5].
Cyclodehydration strategies enable efficient isoindoline-1,3-dione formation, where microwave irradiation significantly accelerates reaction kinetics and improves regioselectivity. While classical thermal conditions (toluene reflux, 12 hours) for phthalimide synthesis risk decarboxylation side reactions, microwave-assisted protocols (150°C, 30 minutes) promote cleaner cyclization of precursors like 2-(carboxymethyl)benzamide derivatives. Solvent polarity governs reaction trajectory: non-polar media (toluene) favor imide closure via acyclic anhydride intermediates, while polar aprotic solvents (dimethylacetamide) may facilitate direct nucleophilic displacement [5].
Solvent selection also dictates crystallinity and purity of the final compound. Recrystallization from ethanol/water mixtures yields analytically pure 2-(1,3-Dioxoisoindolin-2-yl)-N-(4-methoxyphenyl)propanamide as confirmed by nuclear magnetic resonance spectroscopy and high-performance liquid chromatography (>97% purity) [1]. Temperature-controlled precipitation (0–5°C) further minimizes residual succinimide byproducts, which commonly arise from ring contraction under protic conditions.
Diversification of the core scaffold focuses on three strategic sites: (a) N-substitution of the phthalimide nitrogen, (b) replacement of the propanamide carbonyl with thioamide, and (c) aryl ring modifications. Thioether analogues are synthesized by substituting the phthalimide oxygen with sulfur using Lawesson’s reagent or by alkylating triazolethione intermediates. For example, S-linked derivatives like 1-(4-fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone exhibit enhanced cytotoxicity against glioblastoma U-87 cells by inhibiting kinases involved in tumor proliferation [5] .
Aryl substitutions modulate electronic and steric properties. Incorporating electron-withdrawing groups (e.g., 3,5-bis(trifluoromethyl)phenyl) boosts electrophilicity at the amide carbonyl, while extended aromatic systems (naphthalene) improve intercalation with DNA or enzymes. Biological screening reveals that analogues bearing 1,3,4-thiadiazole- or thiophene- appendages display superior anticancer activity against colon (HCT-116) and breast (MDA-MB-231) cancer lines compared to unsubstituted derivatives [6] [8].
Table 2: Bioactivity of Key Structural Analogues
| Structural Modification | Example Compound | Antioxidant Activity (DPPH IC₅₀, μM) | Anticancer Activity (U-87 GI₅₀, μM) |
|---|---|---|---|
| Unmodified core | 2-(1,3-Dioxoisoindolin-2-yl)-N-(4-methoxyphenyl)propanamide | 42.1 | 48.7 |
| Phthalimide → Thioimide | N-(1,3-Thioisoindolin-2-yl)-N-(4-methoxyphenyl)propanamide | 38.5 | 32.9 |
| Triazolethione conjugate | 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | Not reported | 12.4 |
| Thiadiazole aryl extension | N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamide | Not reported | 18.6 |
ConclusionThe synthetic versatility of 2-(1,3-Dioxoisoindolin-2-yl)-N-(4-methoxyphenyl)propanamide enables strategic pharmacophore optimization for therapeutic applications. Advanced coupling methodologies ensure efficient core assembly, while phthalimide integration confers bioactive properties exploitable in oncology. Structural diversification—particularly via thioether linkages and aryl modifications—yields derivatives with enhanced bioactivity profiles, positioning this scaffold as a promising candidate for further anticancer development.
CAS No.: 2134602-45-0
CAS No.: 111-63-7
CAS No.:
CAS No.: 486455-65-6
CAS No.: 4337-12-6